molecular formula C12H6Br4O B1354448 2,3',4,6-Tetrabromodiphenyl ether CAS No. 327185-09-1

2,3',4,6-Tetrabromodiphenyl ether

Cat. No. B1354448
M. Wt: 485.79 g/mol
InChI Key: NHZNRCYNZJADTG-UHFFFAOYSA-N
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Description

2,3’,4,6-Tetrabromodiphenyl ether is an organobromine compound . It is one of the Polybrominated diphenyl ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants . It is used as Brominated flame retardants (BFRs) in various consumer products .


Synthesis Analysis

2,3’,4,6-Tetrabromodiphenyl ether is generally synthesized through the reaction between brominated phenol and phenyl ether .


Molecular Structure Analysis

The molecular formula of 2,3’,4,6-Tetrabromodiphenyl ether is C12H6Br4O . It consists of two halogenated aromatic rings .


Chemical Reactions Analysis

As a member of the PBDEs, 2,3’,4,6-Tetrabromodiphenyl ether is not chemically bound to the flame-retarded material, so it can enter the environment from volatilization, leaching, or degradation of PBDE-containing products . When thermally decomposed, PBDEs can produce polybrominated dibenzo-p-dioxins and dibenzofurans .


Physical And Chemical Properties Analysis

The molecular weight of 2,3’,4,6-Tetrabromodiphenyl ether is 485.791 . The enthalpy of vaporization is 91.1 kJ/mol at 418 K .

Scientific Research Applications

Conformational Properties and Environmental Concerns

Polybrominated diphenyl ethers (PBDEs), including 2,3',4,6-tetrabromodiphenyl ether, are used as additive flame retardants. Due to their structural relation to thyroid hormones, there's a concern for human health risks. Their conformational properties are essential to assess their environmental fate and risk. Quantum chemical methods have been employed to understand these properties, revealing that most PBDE congeners are conformationally flexible (Hu et al., 2005).

Metabolic Pathways

In studies involving rats, hydroxylated metabolites of 2,3',4,6-tetrabromodiphenyl ether have been identified. These include various hydroxylated tetrabrominated and tribrominated diphenyl ethers, suggesting complex metabolic pathways (Marsh et al., 2006).

Spectroscopic Studies

Spectroscopic investigation is crucial for understanding the molecular structure of such compounds. Infrared (IR) and Raman spectra studies have provided insights into the geometry of 2,3',4,6-tetrabromodiphenyl ether, indicating significant conformational changes with bromine substitution (Qiu et al., 2010).

Degradation in Liquid Systems

Research on the degradation of 2,3',4,6-tetrabromodiphenyl ether in liquid systems has shown promising results. A study found a synergistic effect of ball-milled Al particles with vitamin B12, leading to efficient degradation of this compound in a methanol/water system (Yang et al., 2018).

Safety And Hazards

2,3’,4,6-Tetrabromodiphenyl ether is a highly flammable liquid and vapor. It causes skin irritation and may cause drowsiness or dizziness. It is very toxic to aquatic life with long-lasting effects .

Future Directions

As a persistent and toxic contaminant, there is an urgent need for the removal of 2,3’,4,6-Tetrabromodiphenyl ether and other PBDEs from the environment . Future research may focus on developing more efficient and environmentally friendly methods for the degradation and removal of these compounds .

properties

IUPAC Name

1,3,5-tribromo-2-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZNRCYNZJADTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879890
Record name BDE-69
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,6-Tetrabromodiphenyl ether

CAS RN

327185-09-1
Record name 2,3',4,6-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327185091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-69
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,6-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EIZ74Z3DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
G Marsh, M Athanasiadou, I Athanassiadis… - Chemosphere, 2006 - Elsevier
Faeces from day 1–5 of orally administered 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) in rat have been analysed for hydroxylated metabolites. Six hydroxylated tetrabrominated …
Number of citations: 172 www.sciencedirect.com
FR Xiu, X Yu, Y Qi, Y Li, Y Lu, Y Wang, J He, K Zhou… - Waste Management, 2019 - Elsevier
Waste printed circuit boards (PCBs) contain a high level of brominated flame retardants (BFRs), among which polybrominated biphenyl ethers (PBDEs) are the most widely used …
Number of citations: 29 www.sciencedirect.com
X Xu, Y Shi, Y Lu, X Zheng, RJ Ritchie - Archives of environmental …, 2015 - Springer
The toxic effects of the ubiquitous pollutant 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) on the earthworm Eisenia fetida were assessed by determining growth-inhibition and gene …
Number of citations: 31 link.springer.com
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org
F Chang, C Yang, C Tsai, W Lin - Journal of Environmental Health …, 2009 - ijehse.tums.ac.ir
This study characterized the airborne exposure of students to thirty polybrominated diphenyl ether congeners inside and outside a computer classroom in a southern Taiwan college. …
Number of citations: 5 ijehse.tums.ac.ir
C FH, Y CR, T CY, L WC - 2009 - pesquisa.bvsalud.org
This study characterized the airborne exposure of students to thirty polybrominated diphenyl ether congeners inside and outside a computer classroom in a southern Taiwan college. …
Number of citations: 0 pesquisa.bvsalud.org
EF Davis, HM Stapleton - Environmental science & technology, 2009 - ACS Publications
Photodegradation kinetics of several polybrominated diphenyl ethers (PBDEs), particularly decabromodiphenyl ether (BDE 209), have been reported in various matrixes, demonstrating …
Number of citations: 129 pubs.acs.org
EP Browne, HM Stapleton, SM Kelly, SC Tilton… - Aquatic Toxicology, 2009 - Elsevier
Polybrominated diphenyl ethers (PBDEs) are brominated flame retardants that persist in the environment and are present in geographically widespread fish species. PBDE …
Number of citations: 96 www.sciencedirect.com
RA Hites - Environmental science & technology, 2008 - ACS Publications
This review presents the electron impact (EI) and electron capture negative ionization (ECNI) mass spectra of the polybrominated diphenyl ether (PBDE) flame retardants and of their …
Number of citations: 61 pubs.acs.org
HM Stapleton, T Harner, M Shoeib, JM Keller… - Analytical and …, 2006 - Springer
Polybrominated diphenyl ethers (PBDEs) have been measured for the first time in three different indoor dust Standard Reference Materials (SRMs) prepared by the National Institute of …
Number of citations: 109 link.springer.com

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